molecular formula C19H25N3O3 B12181466 tert-butyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate

tert-butyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate

Cat. No.: B12181466
M. Wt: 343.4 g/mol
InChI Key: IAPOJARIJYHUPO-UHFFFAOYSA-N
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Description

tert-Butyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

The synthesis of tert-butyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available materials. One common synthetic route includes the following steps :

    Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.

    Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position yields an intermediate compound.

    Protection: The intermediate is then converted to its N-Boc derivative.

    Reduction: The aldehyde group of the N-Boc derivative is reduced using sodium borohydride in methanol to obtain an alcohol.

    Protection of Hydroxy Group: The hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.

    Formylation at 4-Position: Introduction of a formyl group into the 4-position using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.

    Introduction of Side Chain:

Chemical Reactions Analysis

tert-Butyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety in the compound is known to interact with various biological targets, including enzymes and receptors. The piperazine ring enhances the compound’s ability to bind to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

tert-Butyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the indole and piperazine moieties, which confer distinct biological activities and synthetic versatility.

Properties

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

IUPAC Name

tert-butyl 4-(2-indol-1-ylacetyl)piperazine-1-carboxylate

InChI

InChI=1S/C19H25N3O3/c1-19(2,3)25-18(24)21-12-10-20(11-13-21)17(23)14-22-9-8-15-6-4-5-7-16(15)22/h4-9H,10-14H2,1-3H3

InChI Key

IAPOJARIJYHUPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CN2C=CC3=CC=CC=C32

Origin of Product

United States

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